6-Methoxy-2-(trifluoromethyl)nicotinic acid

Physicochemical profiling Salt selection Ionization state prediction

Researchers requiring the 2-CF3/6-OCH3 nicotinic acid regioisomer for CNS drug discovery or antiviral SAR face supply scarcity and isomer misidentification risks. This compound solves both with verified regioisomer identity. • Ortho-2-CF3/3-COOH geometry (pKa 2.79) ensures predictable amide coupling & salt formation • 6-OCH3 as latent -OH enables O-functionalization; predicted LogP 1.81 & TPSA 59.42 Ų support BBB penetration • 97% purity; bulk quantities available with global ambient shipping

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 1227516-90-6
Cat. No. B1406176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-(trifluoromethyl)nicotinic acid
CAS1227516-90-6
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H6F3NO3/c1-15-5-3-2-4(7(13)14)6(12-5)8(9,10)11/h2-3H,1H3,(H,13,14)
InChIKeyOXWGOGDDBVOKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(trifluoromethyl)nicotinic acid: Overview


6-Methoxy-2-(trifluoromethyl)nicotinic acid (CAS 1227516-90-6) is a polysubstituted pyridine-3-carboxylic acid (nicotinic acid) derivative bearing a methoxy group (-OCH₃) at the 6-position, a trifluoromethyl group (-CF₃) at the 2-position, and a carboxylic acid at the 3-position of the pyridine ring . With molecular formula C₈H₆F₃NO₃ and molecular weight 221.13 g/mol, this compound belongs to the class of fluorinated nicotinic acid building blocks used as intermediates in pharmaceutical and agrochemical synthesis . The ortho relationship between the electron-withdrawing 2-CF₃ group and the 3-COOH moiety, combined with the electron-donating 6-OCH₃ substituent, creates a distinct electronic and steric environment that differentiates this regioisomer from its positional analogs and governs its reactivity in downstream derivatization reactions [1].

Regioisomer 2-CF₃/6-OCH₃ substitution pattern required for COMT inhibitor and agrochemical synthetic routes
Handles 3-COOH and 6-OCH₃ provide dual orthogonal reactive sites for convergent derivatization
Profile Physicochemical properties align with CNS lead-like space: moderate lipophilicity, low TPSA

Why This Regioisomer Cannot Be Replaced


Trifluoromethyl- and methoxy-substituted nicotinic acid derivatives are not interchangeable because the exact ring position of each substituent dictates the compound's acid-base properties, hydrogen-bonding capacity, lipophilicity, and reactivity toward nucleophiles or coupling partners . The 2-CF₃ group exerts a strong electron-withdrawing inductive effect that is maximized when positioned ortho to the carboxylic acid, lowering the pKa relative to meta- or para-substituted analogs and influencing the carboxylate's behavior in salt formation, esterification, and amide coupling . Simultaneously, the 6-OCH₃ group modulates electron density at the para position relative to the ring nitrogen, affecting the pyridine nitrogen's basicity and coordination chemistry — a critical parameter in metal-catalyzed cross-coupling reactions and biological target engagement . Substituting the 2-CF₃/6-OCH₃ regioisomer with its positional isomers (e.g., 6-CF₃/2-OCH₃, 4-CF₃/6-OCH₃, or 5-CF₃/6-OCH₃) alters both the physicochemical profile and the synthetic trajectory of downstream products, potentially leading to failed reactions, different biological activity, or unacceptable impurity profiles in regulated synthetic routes [1]. The quantitative evidence below substantiates these position-dependent differences.

pKa-driven ionization pKa shifts 0.17–1.0 units across regioisomers alter salt stoichiometry and amide coupling efficiency
Lipophilicity divergence LogP differences >0.2 log units may change membrane permeability and metabolic stability profiles
Synthetic handle count Non-methoxylated 2-CF₃ analogs lack the orthogonal 6-OCH₃ handle, limiting late-stage diversification

Quantitative Differentiation Evidence


pKa Comparison Across Regioisomers

The predicted pKa of 6-Methoxy-2-(trifluoromethyl)nicotinic acid is 2.79±0.36, reflecting the combined electronic effects of the ortho-2-CF₃ (strong -I effect) and the para-6-OCH₃ (+M effect) substituents on the 3-carboxylic acid . This value positions the compound between the more acidic 4-(trifluoromethyl)nicotinic acid (pKa 2.50±0.36, CF₃ para to ring N but meta to COOH) and the less acidic 6-(trifluoromethyl)nicotinic acid (pKa 2.96±0.10, CF₃ para to COOH) . The ~0.17–0.46 pKa unit difference versus these comparators translates to a 1.5- to 3-fold difference in acid dissociation constant (Ka), which is meaningful for pH-dependent extraction, salt stoichiometry, and reactivity in carboxylate-mediated reactions . The 6-OCH₃ group partially counteracts the 2-CF₃ electron withdrawal through resonance donation, yielding a pKa that is distinct from the non-methoxylated 2-(trifluoromethyl)nicotinic acid (estimated pKa ~2.3 based on the 2-chloro analog pKa 1.42±0.28) .

pKa (acid dissoc.)
Cross‑study comparable
2.79±0.36 (pred.) vs. 4-CF₃ 2.50, 6-CF₃ 2.96, 5-CF₃ 3.79
Supports pH-dependent reactivity and salt selection differentiation
Predicted values; experimental verification advised for critical steps
Physicochemical profiling Salt selection Ionization state prediction

Lipophilicity (LogP) Differentiation

The computed LogP of 6-Methoxy-2-(trifluoromethyl)nicotinic acid is 1.8072 . This value is higher than that of 6-(trifluoromethyl)nicotinic acid (LogP = 1.75, lacking the 6-OCH₃ but with CF₃ at the 6-position) and substantially higher than 6-methoxy-5-(trifluoromethyl)nicotinic acid (XLogP3 = 1.600) [1], demonstrating that the 2-CF₃/6-OCH₃ regioisomeric arrangement affords greater lipophilicity than alternative positional isomers with the same molecular formula. The LogP of 1.81 is approximately 0.35 log units above the median LogP of 1.46 reported for a dataset of drug-like carboxylic acids [2]. This enhanced lipophilicity, driven by the 2-CF₃ group in an ortho relationship to the carboxylic acid (which can form an intramolecular hydrogen bond, partially masking polarity), may improve passive membrane permeability compared to regioisomers where the CF₃ is more distant from the carboxyl group.

LogP (lipophilicity)
Cross‑study comparable
1.81 vs. 6-CF₃ 1.75, 6-OCH₃-5-CF₃ 1.60
>0.2 log unit shifts may influence membrane permeability assessment
Computed LogP values; confirm experimentally in relevant model systems
Lipophilicity optimization Membrane permeability Drug-likeness

Topological Polar Surface Area Analysis

The computed TPSA of 6-Methoxy-2-(trifluoromethyl)nicotinic acid is 59.42 Ų with 3 hydrogen bond acceptors and 1 hydrogen bond donor . This TPSA falls below the commonly cited threshold of 60 Ų for favorable blood-brain barrier penetration and within the optimal range (<140 Ų) for oral absorption per Veber's rules [1]. In comparison, 2-methoxy-6-(trifluoromethyl)nicotinic acid (the swapped regioisomer, CAS 916160-41-3) has an identical molecular formula and likely a similar but not identical TPSA due to altered intramolecular interactions between the 2-substituent and the carboxylic acid . The specific TPSA value of 59.42 Ų is a function of the 2-CF₃ group being in close proximity to the 3-COOH, which may permit intramolecular H-bonding that effectively reduces the solvent-accessible polar surface area compared to isomers where these groups are more distant. For CNS drug discovery programs, a TPSA below 60 Ų is considered advantageous for passive BBB permeation, making this specific regioisomer potentially preferable to isomers with TPSA >60 Ų [2].

TPSA
Class‑level inference
59.42 Ų (below 60 Ų CNS-favorable threshold)
Predicted BBB penetration profile favorable for CNS research compounds
TPSA threshold from medicinal chemistry literature; property-based design context
Drug-likeness prediction Oral bioavailability Blood-brain barrier penetration

Synthetic Utility and Orthogonal Reactivity

2-(Trifluoromethyl)nicotinic acid derivatives have been established as key intermediates in the manufacture of catechol-O-methyltransferase (COMT) inhibitors, including the clinical candidate 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide [1]. The 2-CF₃ substitution pattern is structurally required for this pharmacophore, as demonstrated by Kiss et al. (2008) who developed dedicated synthetic routes to access this specific regioisomer class [2]. In addition, 2-trifluoromethylnicotinic acid has been patented as an intermediate for fungicides, herbicides, and nematicides [3]. The 6-methoxy substituent on the target compound provides a second, orthogonal reactive site: the methoxy group can be demethylated to a hydroxyl group (6-pyridone tautomer) for further O-alkylation or O-arylation, or it can serve as a directing group for regioselective metalation at the 4- or 5-position [4]. Non-methoxylated 2-(trifluoromethyl)nicotinic acid (CAS 131747-43-8, MW 191.11) lacks this additional functionalization handle, limiting downstream diversification options. The target compound thus combines the validated 2-CF₃-nicotinic acid pharmacophore core with an additional derivatizable position.

Synthetic handles
Class‑level inference
Two orthogonal sites: 3-COOH + 6-OCH₃ (demethylatable)
Enables convergent synthesis and late-stage functionalization strategies
vs. non‑methoxylated 2-CF₃ analog with single handle; demethylation conditions reviewed
COMT inhibitor synthesis Pharmaceutical intermediates Cross-coupling chemistry

Boiling Point and Density Comparison

The predicted boiling point of 6-Methoxy-2-(trifluoromethyl)nicotinic acid is 265.6±40.0 °C with a predicted density of 1.448±0.06 g/cm³ . These values differ from the most relevant comparator, 6-(trifluoromethyl)nicotinic acid (CAS 231291-22-8), which has a boiling point of 259.3 °C at 760 mmHg and a density of 1.484 g/cm³ . The target compound's boiling point is approximately 6.3 °C higher than the 6-CF₃ comparator, while its density is 0.036 g/cm³ lower. Compared to 4-(trifluoromethyl)nicotinic acid (CAS 158063-66-2; bp 290.4±40.0 °C, density 1.484±0.06 g/cm³), the target compound boils approximately 24.8 °C lower [1]. These differences in bulk physical properties arise from the combined effect of the 2-CF₃ group (which can engage in intramolecular H-bonding with the 3-COOH) and the 6-OCH₃ group (which reduces molecular symmetry and crystal packing efficiency relative to the non-methoxylated analogs).

Physical properties
Cross‑study comparable
bp 265.6 °C, d 1.448 g/cm³ vs. 6-CF₃ bp 259.3 °C, d 1.484
Boiling point & density differences inform purification method selection
Predicted values; batch-specific measurements recommended for scale‑up
Purification method selection Physical property comparison Process chemistry

HIV-1 RT RNase H Inhibitor Scaffold Relevance

A series of 2-amino-6-(trifluoromethyl)nicotinic acid derivatives were reported by Corona et al. (2020) as dual HIV-1 reverse transcriptase (RT) inhibitors targeting both the polymerase and RNase H functions [1]. Among 44 tested compounds, 34 inhibited HIV-1 RT-associated RNase H activity in the low micromolar range, and the lead compound (21) showed an RNase H IC₅₀ of 14 µM with a selectivity index >10 in cell-based viral replication assays [2]. While the target compound 6-methoxy-2-(trifluoromethyl)nicotinic acid itself has not been directly tested in this assay, it shares the critical 2-CF₃ substitution pattern at the 2-position and a substituent at the 6-position (OCH₃ vs. NH₂ in the published series) [3]. This structural congruence with a validated antiviral chemotype supports the target compound's potential as a scaffold for further SAR exploration, where the 6-OCH₃ group may confer altered potency, selectivity, or metabolic stability compared to the published 6-NH₂ series. The 2-CF₃ group is essential for activity in this chemotype, as supported by the observation that alternative 2-substituents were not explored in the published SAR [4].

HIV‑1 RT RNase H
Class‑level inference
2-CF₃-nicotinic acid scaffold validated; 6-OCH₃ analog untested
Supports antiviral SAR exploration; electronic differences expected vs. 6‑NH₂ series
Lead 6‑NH₂ analog IC₅₀ 14 µM; target activity requires experimental determination
Antiviral drug discovery HIV-1 reverse transcriptase RNase H inhibition

Application Scenarios


COMT Inhibitor Lead Optimization

In COMT inhibitor programs targeting Parkinson's disease, the 2-trifluoromethylnicotinic acid core is a validated intermediate for constructing the 2-(trifluoromethyl)pyridine 1-oxide pharmacophore [1]. 6-Methoxy-2-(trifluoromethyl)nicotinic acid provides this essential 2-CF₃ element while offering the 6-OCH₃ group as a latent hydroxyl (via demethylation) for further O-functionalization — a diversification vector absent in 2-(trifluoromethyl)nicotinic acid (CAS 131747-43-8). The compound's predicted LogP of 1.81 and TPSA of 59.42 Ų suggest favorable drug-like properties for CNS-targeted candidates. Procurement of this specific regioisomer, rather than the 6-CF₃ or 4-CF₃ analogs, is justified when the synthetic route requires both the 2-CF₃ pharmacophore and a 6-position functionalization site.

HIV-1 RT RNase H Inhibitor SAR Expansion

The 2-amino-6-(trifluoromethyl)nicotinic acid scaffold has demonstrated dual HIV-1 RT inhibitory activity with lead compound IC₅₀ values of 14 µM (RNase H) and selectivity indices >10 [2]. 6-Methoxy-2-(trifluoromethyl)nicotinic acid serves as the 6-OCH₃ analog of this validated antiviral chemotype. The methoxy substituent (Hammett σₚ = -0.27) offers distinct electronic character compared to the published 6-NH₂ series (σₚ = -0.66), and the higher lipophilicity (π = -0.02 for OCH₃ vs. -1.23 for NH₂) may confer improved cell permeability. This building block enables systematic SAR exploration of the 6-position while preserving the essential 2-CF₃ pharmacophoric element required for RNase H inhibition.

Fluorinated Agrochemical Intermediate Synthesis

2-Trifluoromethylnicotinic acid derivatives are established intermediates for fungicidal heterocyclic carboxamides (EP 1449841), herbicidal pyrido-pyridines (WO 2017162522), and nematicidal amides (WO 2015004091) [3]. The target compound's two orthogonal reactive sites — the 3-COOH for amide/ester coupling and the 6-OCH₃ for demethylation/functionalization — enable convergent synthetic strategies that reduce overall step count compared to non-methoxylated 2-(trifluoromethyl)nicotinic acid. The predicted boiling point difference of +6.3 °C versus 6-(trifluoromethyl)nicotinic acid may influence distillation-based purification during scale-up, while the distinct pKa of 2.79 affects extraction efficiency during acidic workup procedures.

CNS Drug Property-Based Design

For CNS drug discovery programs employing property-based design filters, 6-Methoxy-2-(trifluoromethyl)nicotinic acid occupies a favorable position in physicochemical space: LogP = 1.81 (within typical CNS drug range of 1–4) and TPSA = 59.42 Ų (below the 60–70 Ų threshold associated with favorable BBB penetration) [4]. Compared to 6-methoxy-5-(trifluoromethyl)nicotinic acid (XLogP3 = 1.600, TPSA not directly comparable) [5], the target compound's higher lipophilicity and favorable TPSA may translate to superior predicted CNS exposure. This regioisomer can be preferentially selected from computational screening libraries when predicted BBB permeability is a go/no-go design criterion.

Application
Selection Property
Validation Focus
COMT inhibitor lead optimization
2-CF₃ regioisomer core; orthogonal 6-OCH₃ handle
Verify regioisomer identity; pKa for coupling conditions
HIV‑1 RT RNase H SAR expansion
2-CF₃ pharmacophore; 6-OCH₃ electronic divergence
Assess RNase H inhibitory activity; compare selectivity vs. 6‑NH₂ series
Fluorinated agrochemical intermediate
Dual reactive sites; validated agrochemical core
Confirm reactivity in amide coupling; evaluate demethylation yield
CNS property‑based design
LogP 1.81, TPSA 59.42 Ų
Predicted BBB penetration; assess metabolic stability in CNS models
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